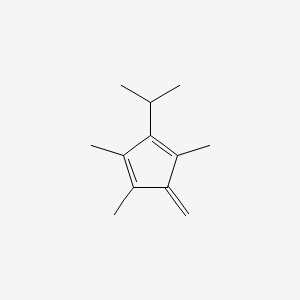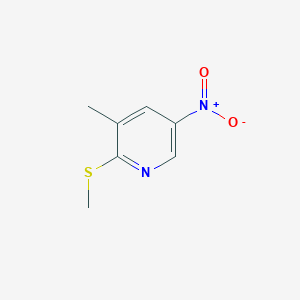
(Z,Z)-5,11-Eicosadienoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (5Z,11Z)-icosa-5,11-dienoate is a long-chain fatty acid ethyl ester. It is derived from the formal condensation of the carboxy group of (5Z,11Z)-icosa-5,11-dienoic acid with the hydroxy group of ethanol. This compound is part of a broader class of polyunsaturated fatty acids, which are known for their significant roles in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z,11Z)-icosa-5,11-dienoate typically involves the esterification of (5Z,11Z)-icosa-5,11-dienoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of ethyl (5Z,11Z)-icosa-5,11-dienoate follows similar principles but on a larger scale. The process involves the use of continuous reactors and distillation units to separate and purify the ester. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (5Z,11Z)-icosa-5,11-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of epoxides or hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or alcohols; reactions are often catalyzed by acids or bases.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Primary or secondary alcohols.
Substitution: Ester derivatives, amides.
Applications De Recherche Scientifique
Ethyl (5Z,11Z)-icosa-5,11-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.
Mécanisme D'action
The mechanism of action of ethyl (5Z,11Z)-icosa-5,11-dienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be metabolized to bioactive lipids that participate in signaling pathways, affecting processes such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (5Z,8Z,11Z,14Z,17Z)-icosapentaenoate: Another long-chain fatty acid ethyl ester with multiple double bonds.
(5Z,8Z,11Z,14Z,17Z)-Icosapentaenoic acid: A polyunsaturated fatty acid with similar structural features.
Uniqueness
Ethyl (5Z,11Z)-icosa-5,11-dienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C22H40O2 |
|---|---|
Poids moléculaire |
336.6 g/mol |
Nom IUPAC |
ethyl (5Z,11Z)-icosa-5,11-dienoate |
InChI |
InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h11-12,17-18H,3-10,13-16,19-21H2,1-2H3/b12-11-,18-17- |
Clé InChI |
GJSICTABQZFJSN-YGWYKEQZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCC/C=C\CCCC(=O)OCC |
SMILES canonique |
CCCCCCCCC=CCCCCC=CCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)













